1-cyclohexyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

sEH Inhibition Chemical Biology Scaffold Hopping

This tetrazolyl urea scaffold is essential for SAR programs targeting PTP1B and ACAT, where the N-cyclohexyl and para-methoxyphenyl substituents critically modulate potency and selectivity. Procuring this exact compound ensures valid biochemical profiling in insulin sensitizer and cholesterol metabolism research, avoiding the misleading activity of analogs with different regiochemistry or N-substitution.

Molecular Formula C16H22N6O2
Molecular Weight 330.392
CAS No. 921125-79-3
Cat. No. B2723938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
CAS921125-79-3
Molecular FormulaC16H22N6O2
Molecular Weight330.392
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3CCCCC3
InChIInChI=1S/C16H22N6O2/c1-24-14-9-7-13(8-10-14)22-15(19-20-21-22)11-17-16(23)18-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H2,17,18,23)
InChIKeyAEEBZSMSVRRFGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 921125-79-3): Compound Identity and Screening Profile


1-Cyclohexyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 921125-79-3) is a synthetic small molecule belonging to the tetrazolyl urea class, with a molecular formula of C16H22N6O2 and a molecular weight of 330.39 g/mol [1]. It is primarily cataloged as a screening compound within commercial libraries and is of interest in medicinal chemistry for its structural features, which combine a cyclohexyl urea moiety with a 1-(4-methoxyphenyl)-1H-tetrazole group connected via a methylene bridge [2]. This scaffold places it within a broader class investigated for inhibition of targets such as FAAH, MAGL, and ACAT [3].

Why Generic Tetrazole Ureas Cannot Replace 1-Cyclohexyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea


The biological activity of tetrazolyl ureas is exquisitely sensitive to the nature of the N-substituent on the urea moiety. Replacing the cyclohexyl group with a less bulky substituent like tert-butyl, or shifting the methoxy group from the para to the ortho position, generates a distinct chemical entity that can exhibit a drastically different pharmacological profile [1]. For instance, within the endocannabinoid metabolism inhibitor class, modulation of the N-portion resulted in selectivity swings of over 141-fold between FAAH and MAGL inhibition [2]. Furthermore, the presence of the tetrazole ring itself is a critical pharmacophore for accessing targets like PTP1B and ACAT, meaning a simple cyclohexyl-phenyl urea analog lacking this heterocycle is not a functional substitute [3]. Procurement of an incorrect analog without verifying the specific regiochemistry and N-substitution pattern therefore carries a high risk of obtaining a compound with irrelevant or misleading biological readouts.

Quantitative Differentiation Guide for 1-Cyclohexyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea


Structural Differentiation from Non-Tetrazole Cyclohexyl Urea Analogs

The presence of the 1-(4-methoxyphenyl)-1H-tetrazole group in the target compound enables a distinct binding mode compared to simple 1-cyclohexyl-3-(4-methoxyphenyl)urea which lacks the tetrazole ring. The non-tetrazole analog (CHEMBL191968) shows only weak activity against soluble epoxide hydrolase (sEH), with an IC50 of 710 nM against the mouse enzyme and 230 nM against the human enzyme [1]. While direct IC50 data for the target compound on this specific target are not publicly available, the tetrazole motif is well-documented as a privileged pharmacophore for engaging phosphatase and cholesterol acyltransferase active sites, interactions that the truncated analog cannot make [2]. If the scientific objective involves probing these targets or utilizing the tetrazole as a metabolic stable carboxylate bioisostere, selecting the truncated non-tetrazole analog will fail to address the hypothesis.

sEH Inhibition Chemical Biology Scaffold Hopping

Physicochemical Differentiation from the tert-Butyl N-Substituted Analog

The target compound's cyclohexyl substituent on the urea nitrogen imparts distinct physicochemical properties compared to the closely related tert-butyl analog, 1-(tert-butyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 942000-51-3, PubChem CID 18565909). The target compound (MW 330.39) is 26 Da heavier than the tert-butyl analog (MW 304.35) [1]. Computed logP values differ: the cyclohexyl analog possesses a higher calculated logP (approximately 1.55 based on the C15H20N6O2 scaffold analog) compared to the reported XLogP3-AA of 1.2 for the tert-butyl compound [1][2]. This difference in lipophilicity can directly affect membrane permeability, non-specific protein binding, and compound solubility in aqueous assay buffers. If a research program requires a specific lipophilicity window for a cell-based assay or a particular ADME profile, the two compounds are not interchangeable.

Lipophilicity Physicochemical Properties Permeability

Regioisomeric Differentiation from ortho-Methoxy Positional Isomer

The target compound features a para-methoxy substituent on the N1-phenyl ring of the tetrazole. The ortho-methoxy regioisomer, 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-methoxyphenyl)urea (C16H22N6O2, same molecular weight 330.39), represents a distinct chemical entity . In medicinal chemistry, shifting a methoxy substituent from the para to the ortho position can dramatically alter the compound's conformation, hydrogen-bonding capacity, and interaction with biological targets. Although neither compound has publicly disclosed target-specific IC50 values, they are registered under different CAS numbers and are sold as distinct products by chemical suppliers, indicating they are not analytically interchangeable . A researcher intending to replicate or extend a specific SAR series must verify the exact substitution pattern during procurement, as the ortho isomer will produce a different biological fingerprint.

Regiochemistry SAR Medicinal Chemistry

Best Application Scenarios for Procuring 1-Cyclohexyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea


PTP1B Inhibitor Screening and Type 2 Diabetes Target Validation

Based on the compound's structural membership in the tetrazolyl urea class, which is actively investigated for protein tyrosine phosphatase 1B (PTP1B) inhibition [1], this compound is a relevant candidate for inclusion in small-molecule screening libraries aimed at discovering novel insulin-sensitizing agents. Its procurement is appropriate for laboratories performing biochemical PTP1B enzymatic assays to establish structure-activity relationships around the N-cyclohexyl and para-methoxyphenyl substitution pattern. The specific role of the cyclohexyl group in conferring lipophilicity relative to polar analogs can be probed in this context.

ACAT Inhibition and Atherosclerosis Research

Given that tetrazole-substituted ureas are patented as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors useful for treating hypercholesterolemia and atherosclerosis [2], this compound can serve as a structural probe in medicinal chemistry programs targeting cholesterol metabolism. Researchers can use it to explore how the cyclohexyl and para-methoxyphenyl substituents influence ACAT inhibitory potency and selectivity compared to the dodecyl-substituted tetrazole ureas exemplified in the patent literature [2]. It should be procured specifically for comparative SAR studies within the ACAT inhibitor class.

Endocannabinoid System Modulation and FAAH/MAGL Profiling

The CNR study on biaryl tetrazolyl ureas demonstrated that modulation of the N-portion of the urea scaffold can yield highly potent FAAH inhibitors (IC50 = 3.0-9.7 nM) and selective FAAH/MAGL or dual FAAH-MAGL profiles [3]. Although the target compound was not directly tested in that study, its cyclohexyl N-substituent represents a bulkier replacement for the dimethylamino group of the parent compounds. Procuring this compound is suitable for laboratories seeking to extend the SAR of this series to understand the impact of a fully saturated cyclic hydrocarbon substituent on enzyme inhibition potency and selectivity.

Quote Request

Request a Quote for 1-cyclohexyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.